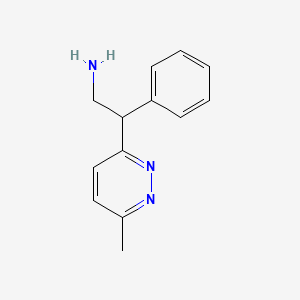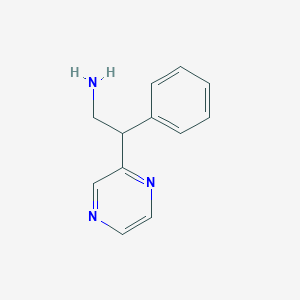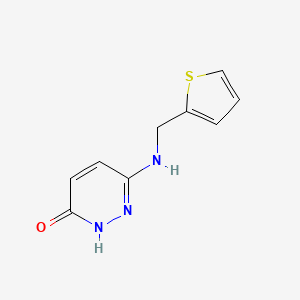
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol
Overview
Description
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol is a chemical compound with the molecular formula C8H6N2OS . It has a molecular weight of 178.21 .
Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 178.21 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Cardioactive Agents
- The chemical moiety 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, which is structurally related to 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol, is crucial in the development of various cardioactive pyridazinone derivatives used in clinical trials and therapy. This includes drugs like imazodan, pimobendan, and levosimendan (Imran & Abida, 2016).
Antibacterial Activity
- Novel thieno[2,3-c]pyridazines, which share a structural similarity with the compound , have been synthesized and evaluated for their antibacterial activities. This research indicates potential applications of related compounds in antibacterial therapies (Al-Kamali et al., 2014).
Anticonvulsant Activity
- Pyridazinone derivatives, similar in structure to this compound, have been tested and shown to possess significant anticonvulsant activities. This suggests the potential use of such compounds in the treatment of convulsive disorders (Samanta et al., 2011).
Antileishmanial Activity
- Pyrazolo[3,4-d]pyridazin-7-one derivatives, structurally related to the compound , have been synthesized and evaluated for their antileishmanial activity. Some of these compounds showed promise in in vitro studies against Leishmania amazonensis, indicating potential applications in treating leishmaniasis (Jacomini et al., 2016).
Antioxidant and Anti-inflammatory Activities
- Compounds containing the thiophene moiety, which is part of the chemical structure of this compound, have been synthesized and shown to have antioxidant and anti-inflammatory properties. This suggests potential applications in the treatment of conditions involving oxidative stress and inflammation (Shehab et al., 2018).
Platelet Aggregation Inhibition
- Derivatives of 3(2H)-pyridazinones, similar to the compound of interest, have been studied as potential platelet aggregation inhibitors. This indicates possible applications in the prevention of thrombosis and related cardiovascular conditions (Estevez, Raviña, & Sotelo, 1998).
Anticancer Activity
- Piperazine-2,6-dione derivatives, which include a moiety related to this compound, have been synthesized and evaluated for their anticancer activities, showing promising results against various cancer cell lines (Kumar et al., 2013).
CDK2 Inhibitors and Anti-Proliferative Activity
- Pyrazolopyridine, furopyridine, and pyridine derivatives, structurally related to the compound, have been designed and synthesized as CDK2 inhibitors. They demonstrated significant anti-proliferative activity against various human cancer cell lines (Abdel-Rahman et al., 2021).
Safety and Hazards
The safety information available indicates that 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets .
Mode of Action
It’s known that pyridazinone derivatives can interact with their targets in various ways, leading to a wide range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including this compound, have been shown to possess diverse pharmacological activities such as antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives, including this compound, have been reported to exhibit significant effects on cellular activities, contributing to their therapeutic benefits .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyridazine derivatives are known for their ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in various physiological processes . This inhibition leads to increased levels of cyclic nucleotides, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives, including this compound, maintain their stability under various conditions, ensuring consistent biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic benefits, while higher doses may lead to toxic or adverse effects. For example, pyridazine derivatives have been shown to possess antihypertensive activity at specific dosages, demonstrating their potential for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Pyridazine derivatives, including this compound, have been reported to modulate the activity of key metabolic enzymes, contributing to their diverse pharmacological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biological activity. Pyridazine derivatives, including this compound, have been shown to exhibit targeted distribution within specific tissues, enhancing their therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, ensuring its effective action. Pyridazine derivatives, including this compound, have been reported to localize within particular cellular structures, contributing to their biological effects .
Properties
IUPAC Name |
3-(thiophen-2-ylmethylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c13-9-4-3-8(11-12-9)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTJEMSQTVALPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


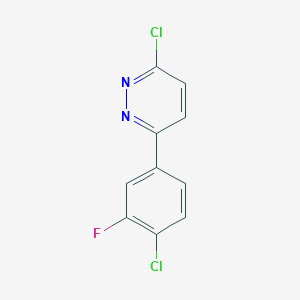
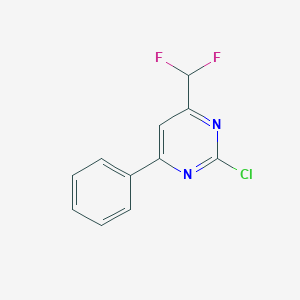
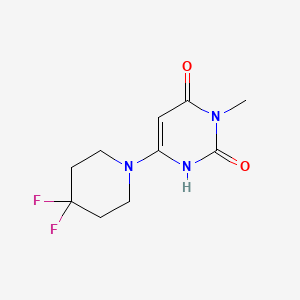

![3-(piperazin-1-yl)-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480217.png)

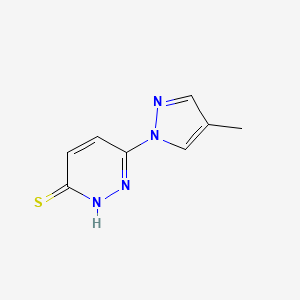
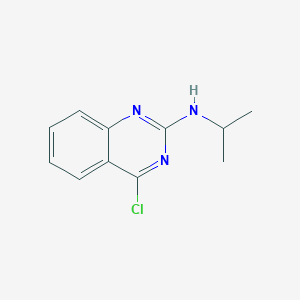

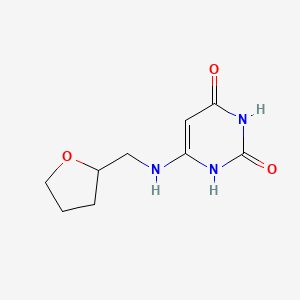
![1-(2-((2-hydroxyethyl)amino)ethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480227.png)
